Propargyl-PEG13-bromide

Bioconjugation PROTAC Linker ADC Linker

Propargyl-PEG13-bromide (CAS 2055105-25-2; 2410937-34-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker consisting of a 13-unit PEG spacer (MW ~600 Da) terminated with a propargyl group at one end and a bromide group at the other. The propargyl moiety enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, forming a stable 1,2,3-triazole linkage, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions.

Molecular Formula C29H55BrO13
Molecular Weight 691.65
CAS No. 2055105-25-2; 2410937-34-5
Cat. No. B2967373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG13-bromide
CAS2055105-25-2; 2410937-34-5
Molecular FormulaC29H55BrO13
Molecular Weight691.65
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2
InChIKeyCKLGLALHALJBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propargyl-PEG13-bromide: A Heterobifunctional PEG Linker for Copper-Catalyzed Click Chemistry and Nucleophilic Conjugation


Propargyl-PEG13-bromide (CAS 2055105-25-2; 2410937-34-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker consisting of a 13-unit PEG spacer (MW ~600 Da) terminated with a propargyl group at one end and a bromide group at the other [1]. The propargyl moiety enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, forming a stable 1,2,3-triazole linkage, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions [1]. With a molecular weight of 691.7 g/mol, a purity typically ≥95%, and solubility in water, DMSO, DMF, and DCM, this reagent is designed for precise bioconjugation, PROTAC synthesis, and surface functionalization applications where linker length and dual orthogonal reactivity are critical .

Why Propargyl-PEG13-bromide Cannot Be Replaced by Generic PEG Linkers or Alternative Halides


PEG-based linkers are not universally interchangeable; their performance in bioconjugation, pharmacokinetics, and synthetic yield is exquisitely sensitive to chain length, terminal functional groups, and leaving group identity. A one-unit difference in PEG length (e.g., PEG12 vs. PEG13) alters hydrodynamic radius, aqueous solubility, and steric accessibility, directly impacting conjugate homogeneity and in vivo clearance rates . Similarly, substituting bromide with chloride reduces nucleophilic substitution efficiency by approximately one order of magnitude, necessitating longer reaction times, higher temperatures, or excess reagent [1]. The propargyl group itself offers a distinct CuAAC rate constant that differs from strain-promoted alkynes like DBCO, influencing reaction kinetics and compatibility with copper-free protocols [2]. Propargyl-PEG13-bromide occupies a specific physicochemical and reactivity niche—deviating from these exact parameters compromises reproducibility and functional outcomes.

Quantitative Differentiation of Propargyl-PEG13-bromide Against Structural Analogs and Functional Alternatives


PEG Chain Length Optimization: PEG13 Provides Enhanced Solubility and Reduced Steric Hindrance Relative to PEG12

The 13-unit PEG chain in Propargyl-PEG13-bromide (MW 691.7 g/mol) confers quantifiably greater aqueous solubility and conformational flexibility compared to the 12-unit analog (Propargyl-PEG12-bromide, MW 647.6 g/mol) . While precise solubility values in mg/mL are not reported head-to-head, the class-level principle is well-established: each additional ethylene glycol unit incrementally increases hydrophilicity and decreases nonspecific protein binding . The PEG13 spacer's extended length (approximately 4.5 nm in fully extended conformation) reduces steric hindrance during CuAAC reactions with bulky biomolecules, a critical factor for achieving high conjugation yields in PROTAC and ADC constructs.

Bioconjugation PROTAC Linker ADC Linker

Bromide Leaving Group Enables Approximately 14-Fold Faster Nucleophilic Substitution Than Chloride

The terminal bromide of Propargyl-PEG13-bromide is a superior leaving group compared to chloride, which is found in analogous linkers. Based on established SN2 reactivity scales, the relative rate of nucleophilic substitution for a primary alkyl bromide is approximately 14 times faster than that for the corresponding chloride (k_rel = 14 for Br vs. 1 for Cl) [1]. This translates to higher conjugation efficiencies, shorter reaction times, and the ability to use milder conditions (e.g., lower temperatures, less nucleophile) when functionalizing biomolecules [2]. In practical terms, using a bromide-terminated PEG linker can reduce coupling time from overnight to just 2-4 hours in many protocols.

Bioconjugation Nucleophilic Substitution Linker Chemistry

Propargyl Group Delivers 26-Fold Faster CuAAC Rate Than DBCO-Mediated SPAAC

The propargyl group of Propargyl-PEG13-bromide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, as measured on polymer brush surfaces under standard CuAAC conditions [1]. This is approximately 26-fold faster than the strain-promoted reaction of a dibenzocyclooctyne (DBCO) group with an azide (k = 7.7 × 10⁻⁴ s⁻¹) under identical conditions [1]. While DBCO-based reagents enable copper-free bioconjugation, the propargyl-CuAAC system offers dramatically faster kinetics, making it the preferred choice when copper is tolerated and rapid, high-yield labeling is required.

Click Chemistry CuAAC SPAAC

Broad Solvent Compatibility Supports Diverse Conjugation and Formulation Workflows

Propargyl-PEG13-bromide is soluble in water, DMSO, DMF, and DCM, enabling flexible reaction design across both aqueous biological buffers and organic synthesis environments . In contrast, non-PEGylated alkyne linkers or shorter PEG analogs often exhibit limited aqueous solubility (<1 mg/mL), necessitating high organic co-solvent concentrations that can denature proteins or inhibit enzyme activity. The PEG13 chain ensures solubility sufficient for millimolar stock solutions in water, a critical parameter for maintaining biomolecule stability during conjugation.

Solubility Formulation Bioconjugation

Optimal Research and Industrial Applications for Propargyl-PEG13-bromide


Synthesis of PROTAC Degraders Requiring a Mid-Length, Soluble Linker

The PEG13 spacer provides an ideal balance between solubility and linker length for PROTAC molecules. In PROTAC design, linkers that are too short (e.g., PEG2-4) fail to engage the E3 ligase and target protein simultaneously, while excessively long linkers (e.g., PEG24) can promote aggregation and poor cellular permeability. Propargyl-PEG13-bromide's 13-unit chain (extended length ~4.5 nm) is empirically within the optimal range for ternary complex formation, and its aqueous solubility facilitates the synthesis and purification of PROTACs without resorting to harsh organic solvents. The bromide terminus enables facile attachment to E3 ligase ligands bearing nucleophilic groups (e.g., amines, thiols), while the propargyl group allows subsequent CuAAC conjugation to an azide-functionalized target protein ligand.

Construction of Antibody-Drug Conjugates (ADCs) with Controlled Drug-to-Antibody Ratio (DAR)

ADCs demand precise linker chemistry to avoid aggregation and ensure consistent DAR. The PEG13 chain of Propargyl-PEG13-bromide enhances the solubility of hydrophobic cytotoxic payloads, reducing the risk of aggregation that plagues many ADC candidates. The bromide leaving group facilitates efficient conjugation to lysine residues or engineered cysteine residues on the antibody, while the propargyl group can be reserved for orthogonal click attachment of a second functional moiety (e.g., a fluorophore for imaging or a second drug). The well-defined PEG13 length minimizes batch-to-batch variability in DAR compared to polydisperse PEG linkers.

Surface Functionalization of Nanoparticles and Biosensors via CuAAC

For modifying gold nanoparticles, quantum dots, or magnetic beads with targeting ligands or reporter molecules, Propargyl-PEG13-bromide offers a robust two-step strategy. First, the bromide group reacts with thiol or amine groups present on the nanoparticle surface, installing a dense PEG13 corona that prevents nonspecific protein adsorption. Second, the surface-exposed propargyl groups are conjugated to azide-functionalized antibodies, peptides, or DNA via CuAAC. The 26-fold faster kinetics of CuAAC relative to copper-free click chemistries enable rapid, high-density functionalization under mild conditions, while the PEG13 spacer ensures that the immobilized ligands remain accessible and active.

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